5-Isopropyl-1,3,4-oxadiazol-2-amine

CAS No.: 65283-97-8

Cat. No.: VC2359984

Molecular Formula: C5H9N3O

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65283-97-8 |

|---|---|

| Molecular Formula | C5H9N3O |

| Molecular Weight | 127.14 g/mol |

| IUPAC Name | 5-propan-2-yl-1,3,4-oxadiazol-2-amine |

| Standard InChI | InChI=1S/C5H9N3O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8) |

| Standard InChI Key | IIOLDHZNWWMEHN-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NN=C(O1)N |

| Canonical SMILES | CC(C)C1=NN=C(O1)N |

Introduction

Chemical Structure and Properties

Structural Characteristics

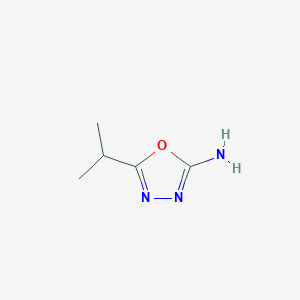

5-Isopropyl-1,3,4-oxadiazol-2-amine belongs to the class of 1,3,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The structure features an isopropyl group at position 5 and an amino group at position 2 of the oxadiazole ring .

The molecular structure can be represented as:

-

Molecular Formula: C₅H₉N₃O

-

IUPAC Name: 5-propan-2-yl-1,3,4-oxadiazol-2-amine

-

SMILES: CC(C)C1=NN=C(O1)N

-

InChI: InChI=1S/C5H9N3O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8)

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 5-Isopropyl-1,3,4-oxadiazol-2-amine

| Property | Value |

|---|---|

| Molecular Weight | 127.144 g/mol |

| Density | 1.145 g/cm³ |

| Melting Point | 182-183 °C |

| Boiling Point | 236.41 °C at 760 mmHg |

| Flash Point | 96.778 °C |

| LogP | 1.35640 |

| Exact Mass | 127.07500 |

| Polar Surface Area (PSA) | 64.94000 |

| Index of Refraction | 1.509 |

| Appearance | Solid |

| Storage Condition | 2-8 °C |

Spectroscopic Properties

The compound displays characteristic spectroscopic properties that assist in its identification and purity assessment. Predicted collision cross-section data provides valuable information for mass spectrometry analysis:

Table 2: Predicted Collision Cross Section for Various Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 128.08184 | 124.3 |

| [M+Na]⁺ | 150.06378 | 134.9 |

| [M+NH₄]⁺ | 145.10838 | 131.7 |

| [M+K]⁺ | 166.03772 | 133.1 |

| [M-H]⁻ | 126.06728 | 125.8 |

| [M+Na-2H]⁻ | 148.04923 | 128.9 |

| [M]⁺ | 127.07401 | 126.0 |

| [M]⁻ | 127.07511 | 126.0 |

Synthesis Methods

Iodine-Mediated Oxidative Cyclization

One of the established methods for synthesizing 5-Isopropyl-1,3,4-oxadiazol-2-amine involves iodine-mediated oxidative cyclization. As reported in the Journal of Organic Chemistry, this approach uses iodine and potassium carbonate in 1,4-dioxane at 80°C .

The synthesis typically follows this reaction pathway:

-

Formation of semicarbazide derivatives from the corresponding aldehydes

-

Cyclization using iodine as an oxidizing agent to form the oxadiazole ring

This transition-metal-free sequential synthesis process is compatible with various aldehydes, including those with isopropyl substituents, providing efficient access to 5-isopropyl-1,3,4-oxadiazol-2-amine .

Cyclization of Acylhydrazides

Another synthetic route involves the cyclization of appropriate acylhydrazides with suitable reagents. A common method includes:

-

Reaction of isopropyl-containing hydrazine derivatives with carbon disulfide in the presence of a base

-

Subsequent cyclization with an oxidizing agent to form the oxadiazole ring

The synthesis can be optimized for large-scale production using continuous flow reactors to ensure consistent reaction conditions and high yields .

Biological Activities and Mechanism of Action

Enzyme Inhibition Properties

5-Isopropyl-1,3,4-oxadiazol-2-amine, like other 1,3,4-oxadiazole derivatives, has demonstrated significant enzyme inhibitory activities. Research has indicated that compounds of this structural class can inhibit:

-

Monoamine oxidase enzymes (MAO-A and MAO-B)

-

Cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase)

These inhibitory properties make 5-Isopropyl-1,3,4-oxadiazol-2-amine a potential candidate for the treatment of neurological disorders such as Alzheimer's disease, where cholinesterase inhibition is a key therapeutic strategy.

Structure-Activity Relationships

Studies on 5-substituted 1,3,4-oxadiazol-2-amines have revealed important structure-activity relationships that influence their biological efficacy:

-

The presence of the isopropyl group at position 5 affects the compound's lipophilicity and binding affinity to target enzymes

-

The amino group at position 2 participates in hydrogen bonding interactions with receptor binding sites

-

The oxadiazole ring serves as a rigid scaffold that positions functional groups in optimal orientations for biological interactions

Research on related compounds has shown that 5-substituted 1,3,4-oxadiazol-2-amines with alkyl substituents (like isopropyl) often demonstrate dual inhibition of both acetylcholinesterase and butyrylcholinesterase, with IC₅₀ values ranging from 12.8 to 99.2 μM for acetylcholinesterase .

Pharmacological Applications

Drug Development Considerations

When considering 5-Isopropyl-1,3,4-oxadiazol-2-amine for drug development, several factors must be evaluated:

-

Pharmacokinetic Properties: The isopropyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for neurological applications

-

Selectivity: The compound's selectivity for specific enzymes or receptors must be optimized to minimize side effects

-

Toxicity Profile: Comprehensive toxicological studies are necessary to establish safety margins

-

Structure Modification: The scaffold offers opportunities for structural modifications to enhance potency, selectivity, and pharmacokinetic properties

Comparison with Related Compounds

Structural Analogues

Table 3: Comparison of 5-Isopropyl-1,3,4-oxadiazol-2-amine with Related Compounds

Bioactivity Comparison

Studies on various 5-substituted 1,3,4-oxadiazol-2-amines have shown that the nature of the substituent at position 5 significantly influences bioactivity:

-

Alkyl Substituents (like isopropyl): Generally show moderate dual inhibition of cholinesterases

-

Aryl Substituents: Often demonstrate higher potency but different selectivity profiles

-

Heterocyclic Substituents: Show varied activities depending on the specific heterocycle

The research indicates that 5-Isopropyl-1,3,4-oxadiazol-2-amine occupies a unique position in this spectrum, with the isopropyl group providing a balance between lipophilicity and steric effects that contribute to its biological profile.

Recent Research Advances

Synthetic Innovations

Recent advances in synthetic methodologies for 1,3,4-oxadiazole derivatives, including 5-Isopropyl-1,3,4-oxadiazol-2-amine, have focused on:

-

Green Chemistry Approaches: Environmentally friendly synthesis methods with reduced waste

-

One-Pot Synthesis: Streamlined procedures to improve efficiency and yield

-

Catalyst-Free Methods: Reactions that proceed without expensive or toxic catalysts

These innovations have made the synthesis of 5-Isopropyl-1,3,4-oxadiazol-2-amine more accessible for research purposes.

Emerging Applications

Emerging research areas for 5-Isopropyl-1,3,4-oxadiazol-2-amine and related compounds include:

-

Multitargeting Compounds: Development of dual or multi-action drugs that simultaneously address multiple aspects of complex diseases

-

Combination Therapies: Use in conjunction with other therapeutic agents for synergistic effects

-

Novel Formulations: Development of innovative drug delivery systems to optimize bioavailability and targeting

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume